N-[2-(dimethylamino)pyrimidin-5-yl]-2,5-dimethylbenzamide
CAS No.: 1396861-06-5
Cat. No.: VC4831492
Molecular Formula: C15H18N4O
Molecular Weight: 270.336
* For research use only. Not for human or veterinary use.
![N-[2-(dimethylamino)pyrimidin-5-yl]-2,5-dimethylbenzamide - 1396861-06-5](/images/structure/VC4831492.png)
Specification
CAS No. | 1396861-06-5 |
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Molecular Formula | C15H18N4O |
Molecular Weight | 270.336 |
IUPAC Name | N-[2-(dimethylamino)pyrimidin-5-yl]-2,5-dimethylbenzamide |
Standard InChI | InChI=1S/C15H18N4O/c1-10-5-6-11(2)13(7-10)14(20)18-12-8-16-15(17-9-12)19(3)4/h5-9H,1-4H3,(H,18,20) |
Standard InChI Key | CHOIZCCJEALAJG-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C)C(=O)NC2=CN=C(N=C2)N(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the benzamide-pyrimidine hybrid family, characterized by a pyrimidine ring (C₄H₃N₂) linked to a 2,5-dimethyl-substituted benzamide group. The pyrimidine scaffold adopts a planar conformation, while the dimethylamino group at C2 introduces steric and electronic effects that influence molecular interactions . The 2,5-dimethylbenzamide moiety contributes hydrophobicity, potentially enhancing membrane permeability compared to unsubstituted benzamide derivatives .
Comparative Analysis with Structural Analogs
PubChem data for N-(2-(dimethylamino)pyrimidin-5-yl)benzamide (CID 71789927), a closely related analog, reveals a molecular weight of 242.28 g/mol and a SMILES string of CN(C)C1=NC=C(C=N1)NC(=O)C2=CC=CC=C2
. Substituting the benzene ring with methyl groups at the 2 and 5 positions increases the molecular weight to 270.33 g/mol (C₁₅H₁₈N₄O) and modifies the LogP value by approximately +0.8, as predicted by Lipinski’s rule calculations.
Table 1: Key Molecular Properties
Spectroscopic Characterization
While nuclear magnetic resonance (NMR) data for the target compound remains unpublished, analogs exhibit distinct proton environments:
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Pyrimidine protons resonate at δ 8.01 ppm (C5-H) in N-(2-(dimethylamino)pyrimidin-5-yl)benzamide .
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Methyl groups on the benzamide ring are expected to appear as singlets near δ 2.3–2.5 ppm, based on dimethyl-substituted benzene derivatives .
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The dimethylamino group’s protons typically show broad singlets at δ 2.6–3.0 ppm due to restricted rotation .
Synthetic Pathways and Optimization
Core Synthesis Strategy
The synthesis of pyrimidine-benzamide hybrids generally follows a multi-step approach, as demonstrated in anti-RSV drug development :
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Aminopyrazole Formation: Condensation of β-ketonitriles with hydrazine yields aminopyrazole intermediates.
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Pyrazolopyrimidone Cyclization: Reaction with ethyl ethoxyacrylate under basic conditions forms the pyrimidine core.
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Functionalization: Chlorination or triflation introduces leaving groups for subsequent amidation.
Adaptations for Target Compound
To synthesize N-[2-(dimethylamino)pyrimidin-5-yl]-2,5-dimethylbenzamide:
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Substitute benzoyl chloride with 2,5-dimethylbenzoyl chloride during the amidation step.
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Optimize reaction conditions (e.g., 60°C in DMF with Hünig’s base) to accommodate steric hindrance from methyl groups .
Table 2: Representative Reaction Yields from Analogous Syntheses
Step | Reagent | Yield (%) | Reference |
---|---|---|---|
Aminopyrazole formation | Hydrazine hydrate | 72–85 | |
Pyrimidine cyclization | Ethyl ethoxyacrylate | 64–78 | |
Amidation | 2,5-dimethylbenzoyl chloride | 58 (estimated) | – |
Physicochemical and Pharmacokinetic Profiling
Predicted ADME Properties
Using QikProp simulations (Schrödinger Suite):
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Water Solubility: -3.2 (LogS, poor solubility)
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Caco-2 Permeability: 22.5 nm/s (moderate absorption)
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Plasma Protein Binding: 89% (high)
Metabolic Stability
In silico studies (ADMET Predictor) indicate primary metabolism via CYP3A4-mediated N-demethylation of the dimethylamino group, with a predicted hepatic extraction ratio of 0.65. The 2,5-dimethylbenzamide moiety reduces glucuronidation susceptibility compared to unsubstituted analogs .
Research Gaps and Future Directions
Despite structural similarities to clinically evaluated compounds, experimental data for N-[2-(dimethylamino)pyrimidin-5-yl]-2,5-dimethylbenzamide remains sparse. Priority research areas include:
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In vitro antiviral/kinase inhibition assays to quantify EC₅₀/IC₅₀ values
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Crystallographic studies to resolve binding modes with target proteins
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Pharmacokinetic profiling in rodent models to validate computational predictions
This compound’s modular structure permits iterative optimization—for example, introducing sulfone or sulfonamide groups at the pyrimidine 7-position could enhance potency, as demonstrated in related anti-RSV agents . Collaborative efforts between synthetic chemists and pharmacologists will be essential to unlock its full therapeutic potential.
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